外消旋普拉克托洛尔-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

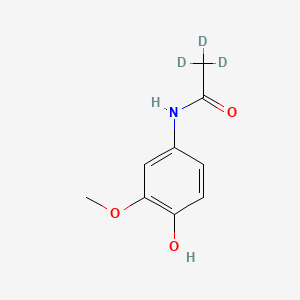

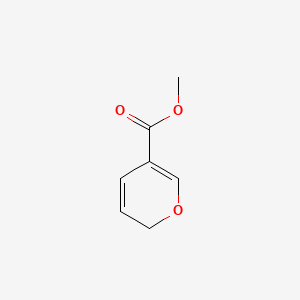

“rac Practolol-d3” is a biochemical used for proteomics research . It has a molecular formula of C14H19D3N2O3 and a molecular weight of 269.35 .

Molecular Structure Analysis

The molecular structure of “rac Practolol-d3” is similar to that of Practolol, which is a beta-adrenergic antagonist . The molecular formula of Practolol is C14H22N2O3 , and it has a mono-isotopic mass of 266.16304258 .Physical And Chemical Properties Analysis

Practolol has a density of 1.1±0.1 g/cm3, a boiling point of 493.6±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It also has a molar refractivity of 75.4±0.3 cm3, a polar surface area of 71 Å2, and a molar volume of 236.1±3.0 cm3 .科学研究应用

Aromatics Research

“rac Practolol-d3” is categorized under aromatics . However, specific applications of “rac Practolol-d3” in aromatics research are not readily available from the search results. Aromatics are a key class of compounds in organic chemistry and materials science, so it’s plausible that “rac Practolol-d3” could be used in studying the properties and reactions of aromatic compounds .

Enzyme Inhibitors Research

“rac Practolol-d3” is also classified as an enzyme inhibitor . It’s known that Practolol, the non-deuterated form of “rac Practolol-d3”, is a beta-adrenergic receptor antagonist . This suggests that “rac Practolol-d3” could be used in research related to enzyme inhibition, particularly in the context of beta-adrenergic receptors .

Stable Isotopes Research

As a deuterated compound, “rac Practolol-d3” falls under the category of stable isotopes . Stable isotopes have wide applications in various fields, including mammalian research and drug metabolism studies . “rac Practolol-d3” could potentially be used in these areas to trace metabolic pathways or to study the mechanisms of drug metabolism .

Pharmaceutical Standards Research

“rac Practolol-d3” is listed as a pharmaceutical standard . Pharmaceutical standards are used in drug testing and quality control. They serve as a reference in the analysis of drug substances, excipients, drug products, and other components of pharmaceutical formulations. Therefore, “rac Practolol-d3” could be used in the development and testing of new pharmaceutical products .

Intermediates Research

“rac Practolol-d3” is also categorized as an intermediate . In the context of chemistry, an intermediate is a substance formed during a middle step of a chemical reaction between reactants and the desired product. “rac Practolol-d3” could be used as an intermediate in the synthesis of other complex compounds .

Fine Chemicals Research

Lastly, “rac Practolol-d3” is classified as a fine chemical . Fine chemicals are complex, single, pure chemical substances, produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes. They are described by exacting specifications, used for further processing within the chemical industry, and sold for more than $10/kg .

作用机制

Target of Action

The primary target of rac Practolol-d3 is the Beta-1 adrenergic receptor . This receptor is a part of the sympathetic nervous system and plays a crucial role in the regulation of cardiac function. Beta-1 adrenergic receptors are predominantly found in the heart and kidneys .

Mode of Action

rac Practolol-d3, like other beta-adrenergic antagonists, competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites . It binds at beta (1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine . This results in a decrease in heart rate, cardiac output, and systolic and diastolic blood pressure .

Biochemical Pathways

The action of rac Practolol-d3 affects several biochemical pathways. The most significant of these is the inhibition of the normal epinephrine-mediated sympathetic actions . This reduces the effect of excitement or physical exertion on heart rate and force of contraction and dilation of blood vessels . Additionally, there is evidence of cross-talk between Rac and PI3K signaling in processes such as cell migration and ROS production .

Pharmacokinetics

It is known that the compound is a small molecule , which typically allows for good bioavailability.

Result of Action

The action of rac Practolol-d3 at the cellular level results in a decrease in heart rate, cardiac output, and systolic and diastolic blood pressure . This is due to its antagonistic effect on the Beta-1 adrenergic receptor, which inhibits the effects of catecholamines . The overall result is a reduction in the workload of the heart.

属性

| { "Design of the Synthesis Pathway": "The synthesis of rac Practolol-d3 can be achieved through a multistep process involving the conversion of starting materials to intermediate compounds, which are then further transformed to the final product. The key steps in this synthesis pathway are the protection of functional groups, selective reduction, and coupling reactions.", "Starting Materials": [ "3,4-Dimethoxybenzaldehyde-d3", "2-Amino-2-methylpropanol", "Diethyl malonate", "Benzyl bromide", "Sodium borohydride", "Sodium hydride", "Triethylamine", "Methanol", "Chloroform", "Acetic acid", "Sulfuric acid", "Sodium carbonate", "Sodium chloride" ], "Reaction": [ "Step 1: Protection of 3,4-Dimethoxybenzaldehyde-d3 with diethyl malonate to form ethyl 3,4-dimethoxybenzylidenemalonate-d3", "Step 2: Reduction of ethyl 3,4-dimethoxybenzylidenemalonate-d3 with sodium borohydride to form ethyl 3,4-dimethoxybenzylmalonate-d3", "Step 3: Protection of ethyl 3,4-dimethoxybenzylmalonate-d3 with benzyl bromide and sodium hydride to form ethyl 4-(benzyloxy)-3,5-dimethoxybenzylmalonate-d3", "Step 4: Hydrolysis of ethyl 4-(benzyloxy)-3,5-dimethoxybenzylmalonate-d3 with sulfuric acid and sodium carbonate to form 4-(benzyloxy)-3,5-dimethoxybenzylmalonic acid-d3", "Step 5: Esterification of 4-(benzyloxy)-3,5-dimethoxybenzylmalonic acid-d3 with 2-amino-2-methylpropanol and triethylamine to form rac Practolol-d3", "Step 6: Purification of the final product using methanol and chloroform" ] } | |

CAS 编号 |

1794795-47-3 |

分子式 |

C14H22N2O3 |

分子量 |

269.359 |

IUPAC 名称 |

2,2,2-trideuterio-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide |

InChI |

InChI=1S/C14H22N2O3/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17)/i3D3 |

InChI 键 |

DURULFYMVIFBIR-HPRDVNIFSA-N |

SMILES |

CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O |

同义词 |

N-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetamide-d3; (±)-Practolol-d6; 1-(4-Acetamidophenoxy)-3-isopropylamino-2-propanol-d3; Dalzic-d3; Eraldin-d3; ICI 50172-d3; DL-4’-[2-Hydroxy-3-(isopropylamino)propoxy]acetanilide-d3; AY 21011-d3; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

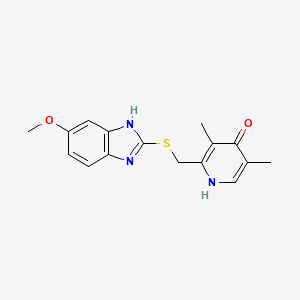

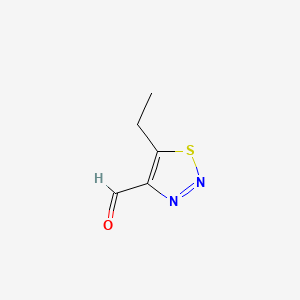

![3,5-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B587682.png)

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B587689.png)